

Application Notes and Protocols for ABBV-467 Xenograft Models

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583252

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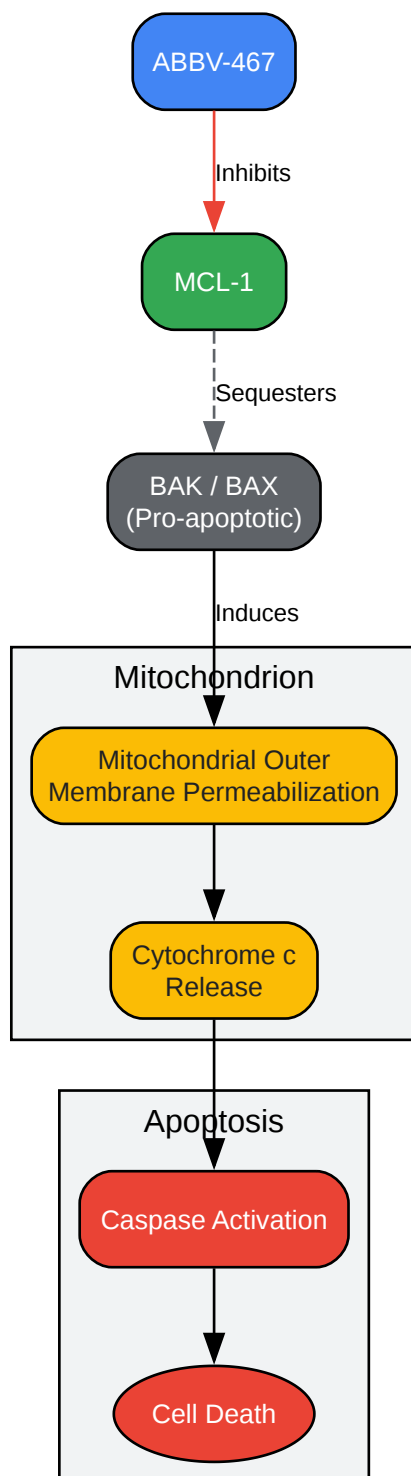
Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[3] **ABBV-467** disrupts the interaction of MCL-1 with pro-apoptotic proteins, such as BAK and BAX, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[2][4] This document provides detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of **ABBV-467** in multiple myeloma (MM) and acute myeloid leukemia (AML).

Mechanism of Action of ABBV-467

ABBV-467 functions by selectively binding to the BH3-binding groove of the MCL-1 protein. This high-affinity interaction displaces pro-apoptotic proteins of the BCL-2 family, namely BAK and BAX.[2] Once liberated from MCL-1, BAK and BAX can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the

cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death (apoptosis).[5][6]



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ABBV-467 inhibits MCL-1, leading to apoptosis.

Experimental Design and Protocols

This section outlines the experimental design for evaluating **ABBV-467** in subcutaneous multiple myeloma and disseminated acute myeloid leukemia xenograft models.

I. Cell Line Selection and Culture

Successful xenograft studies begin with well-characterized and properly maintained cell lines. The following human cancer cell lines have been documented in **ABBV-467** preclinical studies:

- Multiple Myeloma (MM): AMO-1, OPM-2, NCI-H929
- Acute Myeloid Leukemia (AML): OCI-AML2, MV4-11

Protocol: Cell Culture

- AMO-1 Cell Culture:
 - Media: RPMI 1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO₂.
 - Subculture: Split the culture 1:2 to 1:3 every 2-4 days to maintain a cell density between 0.5×10^6 and 1.2×10^6 cells/mL.
- OCI-AML2 Cell Culture:
 - Media: Alpha-MEM (with ribonucleosides and deoxyribonucleosides) supplemented with 10-20% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO₂.
 - Subculture: Maintain cell density between 0.3×10^6 and 1.0×10^6 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[5]

II. Xenograft Model Establishment

Animal Model: Severe Combined Immunodeficient (SCID) or NOD-scid IL2rynull (NSG) mice, 6-8 weeks old, are recommended for their inability to reject human cells.

Protocol: Subcutaneous Multiple Myeloma Xenograft (AMO-1 Model)

- Cell Preparation: Harvest AMO-1 cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5×10^7 cells/mL.
- Implantation: Anesthetize the mice. Subcutaneously inject 0.2 mL of the cell suspension (1×10^7 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, begin measuring tumor volume with digital calipers.

Protocol: Disseminated Acute Myeloid Leukemia Xenograft (OCI-AML2 Model)

- Cell Preparation: Harvest OCI-AML2 cells and wash as described above. Resuspend the cells in sterile PBS at a concentration of 2.5×10^7 cells/mL.
- Implantation: Inject 0.2 mL of the cell suspension (5×10^6 cells) into the tail vein of each mouse.
- Disease Progression Monitoring: Monitor mice for signs of disease, such as weight loss, lethargy, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

III. ABBV-467 Administration and Efficacy Evaluation

Drug Preparation: Prepare **ABBV-467** for intravenous (i.v.) injection. While the exact vehicle may vary, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be adjusted based on the dosing regimen.

Treatment Schedule:

- Monotherapy: Based on published data, intravenous administration of **ABBV-467** at doses of 3.13, 6.25, and 12.5 mg/kg can be evaluated.[7] Dosing schedules can range from a single dose to intermittent dosing (e.g., once weekly for 3 weeks).[8]
- Combination Therapy: **ABBV-467** can be assessed in combination with other agents, such as venetoclax or 5-azacitidine, particularly in AML models.[7]

Efficacy Endpoints:

- Tumor Volume: For subcutaneous models, measure tumor length (L) and width (W) with digital calipers twice weekly and calculate the volume using the formula: $\text{Volume} = (L \times W^2) / 2$.
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: $\text{TGI} (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
- Survival: Monitor and record the survival of mice in all groups.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

IV. Biomarker and Histopathological Analysis

At the end of the study, tumors and relevant tissues should be collected for further analysis.

Protocol: Immunohistochemistry for Cleaved Caspase-3

- Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 μm sections.
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).

- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
- **Primary Antibody Incubation:** Incubate sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen.
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount the slides.
- **Analysis:** Quantify the percentage of cleaved caspase-3 positive cells to assess the level of apoptosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of **ABBV-467** Monotherapy in AMO-1 Multiple Myeloma Xenograft Model

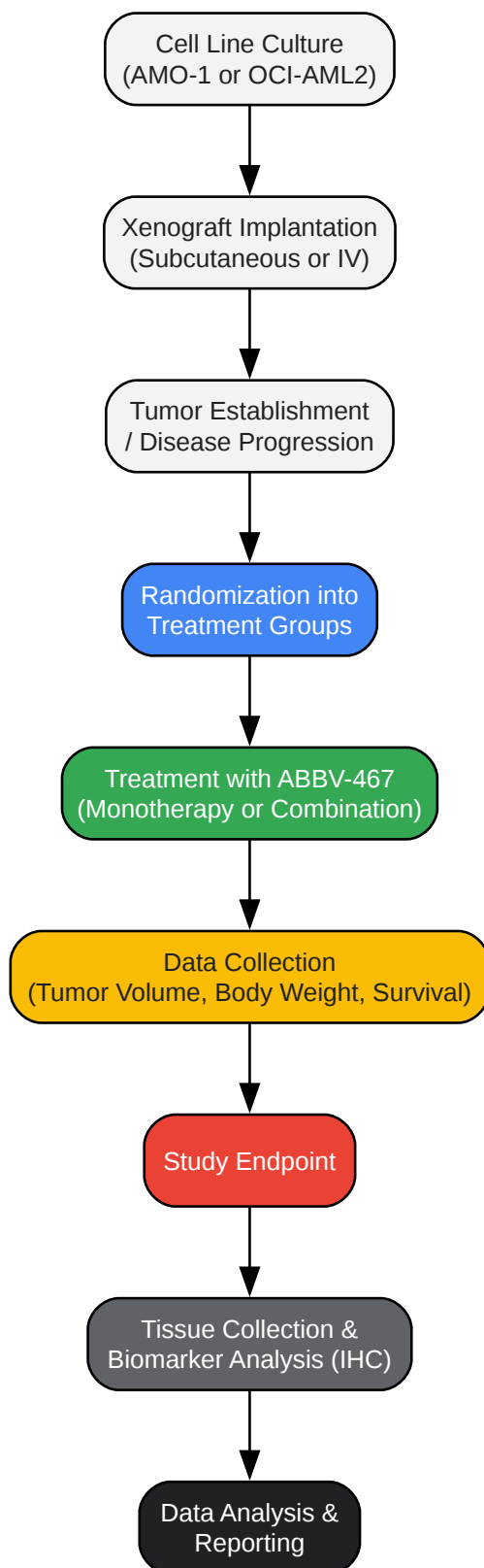
Treatment Group	Dose (mg/kg, i.v.)	Dosing Schedule	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	QW x 3	1500 ± 150	-
ABBV-467	3.13	QW x 3	810 ± 95	46
ABBV-467	6.25	QW x 3	420 ± 60	72
ABBV-467	12.5	QW x 3	90 ± 25	94

Table 2: Efficacy of **ABBV-467** in Combination with Venetoclax in OCI-AML2 AML Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Survival (Days)	Increase in Lifespan (%)
Vehicle Control	-	-	25	-
ABBV-467	10	QW x 2	35	40
Venetoclax	50	QD x 14	38	52
ABBV-467 + Venetoclax	10 + 50	As above	55	120

Experimental Workflow

The following diagram illustrates the overall workflow for an **ABBV-467** xenograft study.



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